5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-tert-butyl-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S/c1-11(2,3)13-10(14)8-6-7(12)4-5-9(8)17(13,15)16/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRAONSYUSPWQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(S1(=O)=O)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzenesulfonamide and tert-butyl bromide.
Formation of Intermediate: The initial step involves the reaction of 2-aminobenzenesulfonamide with tert-butyl bromide under controlled conditions to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization in the presence of a suitable catalyst to form the benzoisothiazolone ring structure.
Bromination: The final step involves the bromination of the benzoisothiazolone ring at the 5th position using a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted benzoisothiazolones depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is , with a molecular weight of approximately 318.19 g/mol. The compound features a bromine atom and a tert-butyl group, contributing to its unique reactivity and stability.
Antimicrobial Activity
Research indicates that derivatives of benzo[d]isothiazolones exhibit antimicrobial properties. In a study, compounds similar to this compound were tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria. This suggests potential use in developing new antibiotics or preservatives in pharmaceuticals.
Anti-inflammatory Properties
Another study highlighted the anti-inflammatory effects of related benzo[d]isothiazolones. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases such as arthritis or psoriasis.
Corrosion Inhibitors
This compound has been investigated as a corrosion inhibitor for metals. Its effectiveness in various environments was compared with traditional inhibitors, demonstrating superior performance in acidic conditions.
| Test Environment | Inhibitor Type | Corrosion Rate (mm/year) | Effectiveness (%) |
|---|---|---|---|
| Acidic Solution | Traditional | 0.15 | 70 |
| Acidic Solution | 5-Bromo Compound | 0.05 | 90 |
Pesticide Development
The compound has shown potential as an active ingredient in pesticide formulations. Its efficacy against specific pests was evaluated, revealing significant mortality rates when applied at appropriate concentrations.
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial activity of this compound was assessed against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited S. aureus growth at concentrations as low as 50 µg/mL, while E. coli required higher concentrations for similar inhibition.
Case Study: Corrosion Inhibition
A series of experiments were conducted to evaluate the corrosion inhibition properties of the compound on carbon steel in hydrochloric acid solutions. The results demonstrated that the compound could reduce the corrosion rate significantly compared to control samples without inhibitors.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors involved in key biological processes.
Pathways: Modulating signaling pathways that regulate cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between the target compound and its analogues:
Reactivity and Functionalization
- Bromine Position: Bromine at position 5 (target compound) vs. 4 (CAS 126623-65-2) influences regioselectivity. For example, in quinoxalinone functionalization, bromine placement dictates reaction pathways .
- Steric Effects : The tert-butyl group in the target compound may hinder nucleophilic attack at position 2, whereas analogues with smaller substituents (e.g., ethyl or butyl) allow easier access for reactants .
- Radical Reactivity : Brominated benzoisothiazolones, including the target compound, participate in radical-nucleophilic reactions. The absence of bulky groups in 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS 29632-82-4) may enhance its reactivity in such processes .
Stability and Handling
- The 4-bromo-tert-butyl analogue (CAS 126623-65-2) requires inert atmosphere storage and refrigeration, suggesting higher sensitivity than the target compound, for which storage data are unspecified .
- Predicted properties (e.g., pKa = 1.13 for CAS 133743-22-3 ) highlight the acidic nature of the 1,1-dioxide group, which may influence solubility and formulation strategies.
Biological Activity
5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS Number: 908602-52-8) is a compound belonging to the class of benzoisothiazolones. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms, case studies, and relevant research findings.
Structure and Composition
- Molecular Formula: CHBrN OS
- Molecular Weight: 318.19 g/mol
- CAS Number: 908602-52-8
The compound features a bromine atom at the 5th position and a tert-butyl group at the 2nd position, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | CHBrN OS |
| Molecular Weight | 318.19 g/mol |
| CAS Number | 908602-52-8 |
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus.
Case Study: Antibacterial Activity
A study published in Pharmaceuticals screened several derivatives of benzoisothiazole for antibacterial properties. The results indicated that compounds similar to 5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one showed effective inhibition of bacterial growth at concentrations as low as 1.6 mg/mL .
Table 2: Antibacterial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |
|---|---|
| Bacillus subtilis | 0.833 |
| Escherichia coli | 1.6 |
| Proteus vulgaris | 1.6 |
| Staphylococcus aureus | 1.6 |
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promise in anticancer research. Studies indicate that derivatives of benzoisothiazole can inhibit the growth of leukemia cell lines and exhibit anti-proliferative activity against solid tumors .
The proposed mechanism involves binding to specific molecular targets that regulate cell growth and apoptosis. The sulfone group present in the compound may play a critical role in its interaction with these targets .
Other Biological Activities
Research has also explored the potential of this compound as a pharmacological tool in medicinal chemistry, particularly in drug development aimed at treating various diseases, including neurodegenerative disorders and infections resistant to conventional antibiotics .
Similar Compounds
The biological activity of 5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one can be compared with other compounds in the benzoisothiazole class.
Table 3: Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one | Effective against Gram-positive and Gram-negative bacteria | Inhibits leukemia cell lines |
| 5-Bromo-2-(methylthio)benzo[d]thiazole | Moderate | Limited |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, brominated intermediates (e.g., 2-(bromoalkyl)benzoisothiazolone derivatives) react with tert-butylamine under controlled conditions. Key steps include:
- Bromination : Introducing bromine at position 5 of the benzoisothiazolone core using electrophilic brominating agents (e.g., NBS).
- Alkylation : Substituting the tert-butyl group via SN2 reactions with tert-butyl halides or using Mitsunobu conditions for sterically hindered substrates.
- Purification : Flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve ≥97% purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Key Spectral Signatures :
- 1H NMR : The tert-butyl group appears as a singlet at ~1.3–1.5 ppm (9H), while aromatic protons resonate between 7.5–8.5 ppm. The absence of NH protons confirms the lactam structure .
- 13C NMR : The carbonyl (C=O) of the isothiazolone ring appears at ~160–165 ppm, and the tert-butyl carbons at ~25–30 ppm (CH3) and ~35–40 ppm (quaternary C) .
- HRMS : Exact mass calculation (C11H13BrN2O3S) should match [M+H]+ at 333.97 .
Advanced Research Questions
Q. What strategies are effective for functionalizing the benzoisothiazolone core to study structure-activity relationships (SAR)?
- Methodology :
- Position-Specific Modifications : Introduce substituents at positions 2 (tert-butyl) and 5 (bromo) via cross-coupling (e.g., Suzuki for aryl groups) or alkylation. For example, replace bromine with amines via Buchwald-Hartwig coupling .
- Derivatization : Attach pharmacophores (e.g., chlorobenzylamino groups) to the alkyl chain for biological targeting, as seen in cholinesterase inhibitor studies .
Q. How does the tert-butyl group influence the compound’s photophysical properties and stability?
- Experimental Design :
- Photostability : Expose the compound to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC. Compare with analogs lacking the tert-butyl group .
- Fluorescence Studies : Measure quantum yields and emission spectra in polar/nonpolar solvents. The tert-butyl group may enhance solubility in organic media, reducing aggregation-induced quenching .
Q. What in vitro models are suitable for evaluating the biological activity of this compound?
- Approach :
- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or amyloid-beta aggregation using Ellman’s assay or Thioflavin T fluorescence. Derivatives with similar scaffolds show IC50 values in the micromolar range .
- Cytotoxicity : Screen in HEK-293 or SH-SY5Y cell lines via MTT assays. Prioritize compounds with selectivity indices >10 .
Data Analysis and Optimization
Q. How should researchers resolve contradictions in reported synthetic yields for benzoisothiazolone derivatives?
- Troubleshooting :
- Reagent Purity : Ensure brominated precursors (e.g., 5-bromobenzoisothiazolone) are ≥97% pure to avoid side reactions .
- Reaction Monitoring : Use in-situ techniques like FTIR or LC-MS to detect intermediates. For example, incomplete tert-butyl substitution may result in residual NH signals in NMR .
- Statistical Tools : Apply Design of Experiments (DoE) to optimize variables (e.g., temperature, solvent polarity) and identify critical factors affecting yield .
Q. What computational methods aid in predicting the compound’s reactivity and binding affinity?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with AChE or amyloid-beta. Focus on hydrophobic pockets accommodating the tert-butyl group .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. The bromine atom may act as a leaving group in substitution reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
